molecular formula C8H10BrN B1267988 1-(4-Bromophenyl)-n-methylmethanamine CAS No. 699-03-6

1-(4-Bromophenyl)-n-methylmethanamine

Cat. No. B1267988
CAS RN: 699-03-6
M. Wt: 200.08 g/mol
InChI Key: URFJXIULELMVHV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-n-methylmethanamine, commonly referred to as BMMA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. It is a derivative of aniline, and is a white crystalline solid with a melting point of 91-93°C. BMMA is an important intermediate in the synthesis of a wide variety of compounds, including antibiotics, anti-inflammatory drugs, and other therapeutic agents.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Isoindole Derivatives : The reaction between derivatives of 1-(4-Bromophenyl)-n-methylmethanamine and butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones, useful in various synthetic applications (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Crystal Structure Analysis

  • Crystallography of Derivatives : Studies on compounds like N-(p-methylbenzylidene)-p-bromoaniline, which are related to this compound, provide insights into molecular structures and interactions essential for material science and pharmaceutical research (Jothi, Anuradha, Vasuki, Ramesh Babu, & Ramamurthi, 2017).

Nonlinear Optical Applications

  • Nonlinear Optical Device Fabrication : Chalcone derivatives involving this compound demonstrate potential in nonlinear optical applications due to their electronic and vibrational properties, useful in the development of NLO devices (Singh et al., 2019).

Pharmaceutical Research

  • Anticonvulsant Property Exploration : X-ray crystallographic studies of compounds like methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, related to this compound, help in understanding the structure-activity relationships in anticonvulsant drugs (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

Radiation Protection in Medical Oncology

  • Radiation Protection Features : Research on Mannich bases with components like 4-bromophenyl, a variant of this compound, shows potential in photon and particle radiation protection applications, particularly in medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).

Herbicide Development

  • Postemergent Herbicide for Oilseed Rape : N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, structurally related to this compound, exhibits properties as an effective postemergent herbicide in winter oilseed rape, suggesting potential agricultural applications (Wu, Cheng, & Lu, 2006).

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-n-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in enzyme activity, affecting neurotransmission and potentially leading to various physiological effects.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the levels of reactive oxygen species (ROS) within cells, leading to oxidative stress . This oxidative stress can affect various cellular components, including lipids, proteins, and DNA, ultimately influencing cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting the breakdown of acetylcholine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and changes in cellular metabolism . In vivo studies have also indicated that long-term exposure can result in cumulative effects on cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Studies have shown that high doses of this compound can result in toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of dosage considerations in the application of this compound in research and potential therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which can further interact with cellular components and affect cellular function . Understanding these metabolic pathways is crucial for elucidating the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function and overall tissue health.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

1-(4-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFJXIULELMVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220178
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

699-03-6
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Bromobenzyl bromide (200 mg, 0.800 mmol) was added slowly to a 2 M solution (4 ml) of methanamine in tetrahydrofuran, and the solution was stirred at room temperature for 24 hr. The reaction solution was adjusted to pH 3 by the addition of 1 N hydrochloric acid and was then washed twice with diethyl ether. A saturated aqueous sodium hydrogencarbonate solution was added to the aqueous layer, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and was then filtered. The filtrate was concentrated under the reduced pressure to give 136.1 mg (yield 85%) of the title compound.
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Synthesis routes and methods III

Procedure details

Following the procedure outlined for Example 488, 1-bromo-4-(bromomethyl)benzene (1.0 g, 4.0 mmol) was reacted with methanamine (620 mg, 20 mmol) to afford the desired product (750 mg, 93%) as a brown solid: ESI MS m/z 201 [C8H10BrN+H]+.
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Synthesis routes and methods IV

Procedure details

800 ml of an 8% solution of methylamine in toluene are added, whilst cooling with ice, to 100 g of 4-bromobenzaldehyde and 300 g of molecular sieve (3 Angstroms). The mixture is stirred overnight at ambient temperature, suction filtered to remove the molecular sieve and the solvent is evaporated off. The residue is dissolved in 1.4 litres of ice cold methanol and 48 g of sodium borohydride are added in batches whilst cooling with ice. Then the mixture is stirred for 30 minutes at 0° C., for one hour at 10° C. and for two hours at ambient temperature, then evaporated to dryness, the residue is taken up in ice water, acidified with half concentrated hydrochloric acid and extracted twice with ether. The ether is discarded, the aqueous phase is made alkaline with concentrated sodium hydroxide solution whilst cooling and then extracted three times with ether. The organic phase is washed with water and saturated saline solution, dried and evaporated down. 96.8 g of N-methyl-4-bromobenzylamine are obtained in the form of a colourless oil.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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